

# Fmoc-D-Met-OPfp: Technical Guide to Structure, Synthesis, and SPPS Application

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## Compound of Interest

Compound Name:	<i>Fmoc-d-met-opfp</i>
CAS No.:	210473-10-2
Cat. No.:	B3251638

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## Executive Summary

**Fmoc-D-Met-OPfp** (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) represents a specialized class of "pre-activated" amino acid building blocks used in Solid Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in-situ activation (using reagents like HATU or DIC), Pfp esters are stable, crystalline species that react rapidly with amines, particularly when catalyzed by HOBt or HOAt.

This guide details the chemical architecture, a validated synthesis protocol using the DCC method, and the strategic application of this ester to minimize racemization and suppress side reactions during the incorporation of D-Methionine—a critical residue for inducing specific conformational constraints in therapeutic peptides.

## Chemical Identity and Architecture

**Fmoc-D-Met-OPfp** combines the base-labile Fmoc protecting group with a highly reactive pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]

**Table 1: Physicochemical Profile**

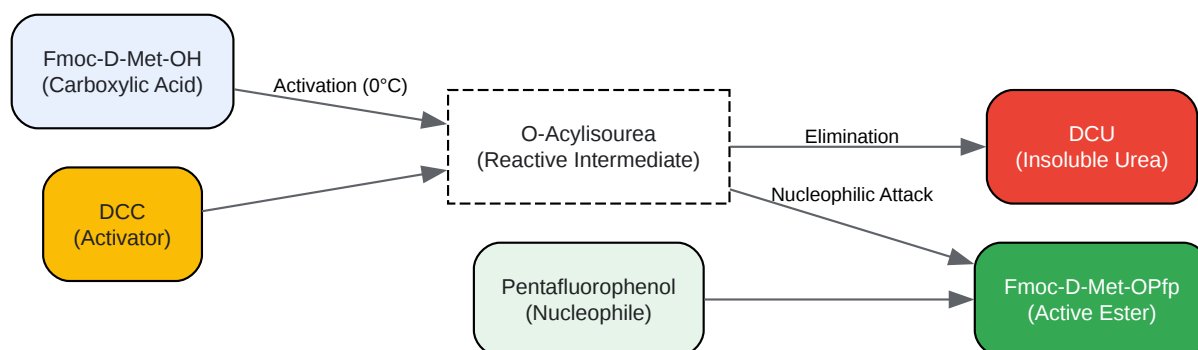
Property	Specification
Chemical Name	N- $\alpha$ -Fmoc-D-methionine pentafluorophenyl ester
CAS Number	210473-10-2
Molecular Formula	C <sub>26</sub> H <sub>20</sub> F <sub>5</sub> NO <sub>4</sub> S
Molecular Weight	537.5 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMF, DCM, THF; Insoluble in Water
Storage	2–8°C (Desiccated); Stable for months if kept dry

## Synthesis Strategy: The DCC/HOPfp Method

The synthesis of **Fmoc-D-Met-OPfp** relies on the esterification of Fmoc-D-Met-OH with pentafluorophenol (HOPfp). The most robust method utilizes Dicyclohexylcarbodiimide (DCC) as a dehydration agent. This pathway is preferred over mixed anhydrides for bulk preparation due to the high crystallinity of the resulting urea byproduct (DCU), which simplifies purification.

## Mechanistic Pathway

The reaction proceeds via the formation of an O-acylisourea intermediate. The high acidity of pentafluorophenol (pKa ~5.5) allows it to attack this intermediate, displacing DCU and forming the active ester.



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Figure 1: Mechanistic pathway for the DCC-mediated synthesis of **Fmoc-D-Met-OPfp**.

## Detailed Experimental Protocol

Safety Note: DCC is a potent allergen and sensitizer. Pentafluorophenol is corrosive. Perform all operations in a fume hood.

Reagents:

- Fmoc-D-Met-OH (1.0 eq, 10 mmol, 3.72 g)
- Pentafluorophenol (HOPfp) (1.1 eq, 11 mmol, 2.02 g)
- DCC (1.1 eq, 11 mmol, 2.27 g)
- Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL)

Procedure:

- Dissolution: In a round-bottom flask, dissolve Fmoc-D-Met-OH and Pentafluorophenol in anhydrous EtOAc (or DCM). Stir until clear.
- Activation (0°C): Cool the solution to 0°C using an ice bath.
- DCC Addition: Dissolve DCC in a minimum volume of the same solvent and add it dropwise to the reaction mixture over 10 minutes. Reasoning: Slow addition at low temperature

prevents the formation of N-acylurea side products.

- Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir for an additional 3–4 hours. A heavy white precipitate of Dicyclohexylurea (DCU) will form.
- Filtration: Filter off the DCU byproduct using a sintered glass funnel or Celite pad. Wash the solid cake with a small amount of cold solvent.
- Workup:
  - Wash the filtrate with 5% NaHCO<sub>3</sub> (3 x 20 mL) to remove unreacted phenols and acids.
  - Wash with water and brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Evaporate the solvent under reduced pressure to yield a crude oil or solid. Recrystallize from EtOAc/Hexane or Ethanol to obtain pure white crystals.

## Quality Control (QC) Standards

A self-validating system requires strict QC before the ester is used in valuable peptide assembly.

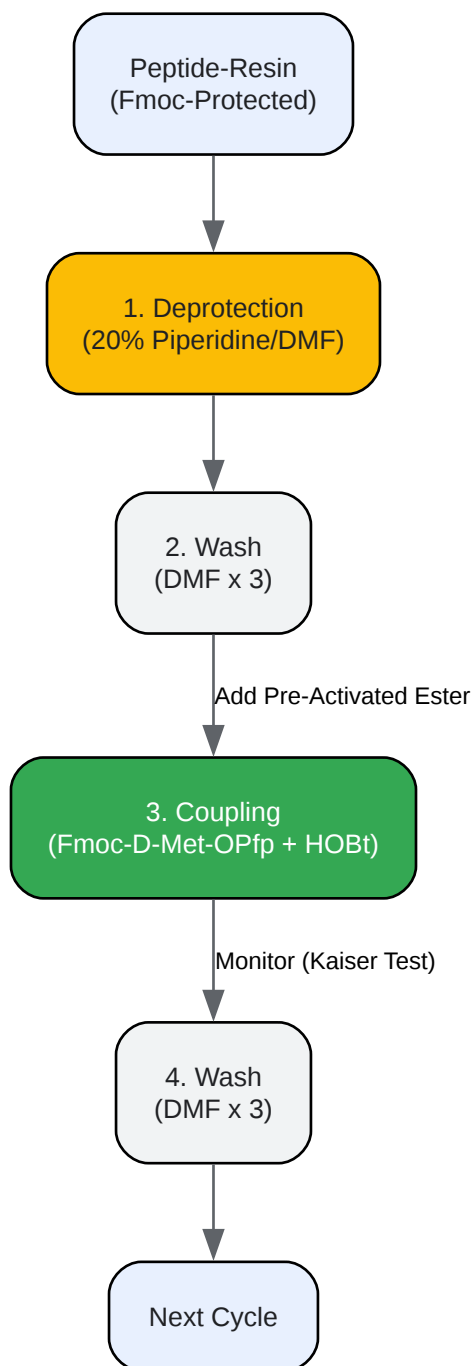
- HPLC: Purity should be ≥ 98%. Impurities often include free Fmoc-D-Met-OH (hydrolysis) or DCU traces.
- <sup>1</sup>H NMR: Confirm the Fmoc group signals (7.3–7.8 ppm) and the Methionine side chain (S-Me singlet at ~2.1 ppm).
- <sup>19</sup>F NMR: Distinctive signals for the pentafluorophenyl group (ortho, meta, para fluorines) confirm the ester formation.
- Melting Point: High crystallinity is a marker of purity.

## Application in Solid Phase Peptide Synthesis (SPPS)[1][2]

Pfp esters are particularly advantageous for "difficult" couplings where standard activation might be too slow or prone to racemization. They are often used with HOBt (1-Hydroxybenzotriazole) as a catalyst.

### The Pfp-Ester Coupling Cycle

Unlike free acids, Pfp esters do not require a pre-activation step. They are dissolved and added directly to the resin.



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Figure 2: SPPS cycle utilizing pre-activated **Fmoc-D-Met-OPfp**.

## Protocol for Automated/Manual Synthesis

- Resin Preparation: Swell the resin in DMF for 30 minutes.

- Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly.[2]
- Coupling Solution:
  - Dissolve **Fmoc-D-Met-OPfp** (3.0 eq relative to resin loading) in DMF.
  - Add HOBt (3.0 eq). Note: HOBt acts as an auxiliary nucleophile, forming an active ester in situ that is even more reactive towards the amine but less prone to side reactions.
  - No base (DIEA) is strictly required if the resin amine is free base, but a catalytic amount is often added to ensure the amine is deprotonated.
- Reaction: Shake at room temperature for 45–60 minutes.
- Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling (negative result = no free amines).

## Advantages Over In-Situ Activation

- Racemization Suppression: The neutral conditions (often base-free) and the specific reactivity of Pfp esters minimize the risk of converting D-Met to L-Met, preserving the stereochemical integrity of the peptide.
- Stability: Stock solutions of Pfp esters in DMF are more stable than activated esters generated in-situ (e.g., O-acylisoureas from DIC), making them ideal for overnight automated runs.

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